A-484954

eEF2K inhibition target validation phosphorylation assay

Choose A-484954 for unambiguous eEF2K inhibition. Unlike NH125—which paradoxically increases eEF2 phosphorylation and acts as a colloidal aggregator in vitro—A-484954 reliably reduces peEF2 levels in cells with minimal off-target kinase activity across a broad panel of serine/threonine and tyrosine kinases. Validated for in vivo cardiovascular studies (2.5 mg/kg/day i.p.) and cancer signaling dissection without confounding cytotoxicity up to 100 µM. ≥98% purity, stable 36 months at -20°C. The definitive chemical probe for eEF2K structural biology, biochemical assays, and target validation.

Molecular Formula C13H15N5O3
Molecular Weight 289.29 g/mol
CAS No. 142557-61-7
Cat. No. B1664232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-484954
CAS142557-61-7
Synonyms7-amino-1-cyclopropyl-3-ethil-2,4-dioxo-1,2,3,4-tetrahydropyrido(2,3-d)-pyrimidine-6-carboxamide
A-484954
Molecular FormulaC13H15N5O3
Molecular Weight289.29 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=CC(=C(N=C2N(C1=O)C3CC3)N)C(=O)N
InChIInChI=1S/C13H15N5O3/c1-2-17-12(20)8-5-7(10(15)19)9(14)16-11(8)18(13(17)21)6-3-4-6/h5-6H,2-4H2,1H3,(H2,14,16)(H2,15,19)
InChIKeyHWODCHXORCTEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A-484954 (CAS 142557-61-7): A Highly Selective Eukaryotic Elongation Factor-2 Kinase (eEF2K) Inhibitor for Validated Target Engagement Studies


A-484954 (7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide) is a cell-permeable pyrido-pyrimidinedione derivative that acts as a highly potent and selective ATP-competitive inhibitor of eukaryotic elongation factor-2 kinase (eEF2K) . It inhibits eEF2K with an IC₅₀ of 280 nM in enzymatic assays and exhibits very little activity against a broad panel of serine/threonine and protein tyrosine kinases . This compound is widely used as a chemical probe to dissect eEF2K-specific signaling pathways without the confounding off-target effects associated with earlier-generation eEF2K inhibitors [1].

Why A-484954 Cannot Be Replaced by Generic eEF2K Inhibitors Like NH125


A-484954 is not interchangeable with other eEF2K inhibitors due to critical differences in target engagement specificity and functional outcomes. The widely used but mischaracterized inhibitor NH125 (1-benzyl-3-cetyl-2-methylimidazolium iodide) paradoxically increases eEF2 phosphorylation in cells and acts as a colloidal aggregator in vitro, leading to false-positive results [1]. In contrast, A-484954 reliably inhibits eEF2K and reduces eEF2 phosphorylation as expected for a true eEF2K inhibitor [2]. Furthermore, A-484954 exhibits minimal off-target kinase activity compared to pan-kinase inhibitors, ensuring that observed biological effects can be confidently attributed to eEF2K inhibition .

A-484954 Quantitative Differentiation: Head-to-Head Evidence vs. NH125 and Kinase Panels


Direct Comparison: A-484954 Inhibits eEF2 Phosphorylation While NH125 Paradoxically Increases It

In PC3 prostate cancer cells, NH125 (10 μM, 4 h) induced a marked increase in phosphorylated eEF2 (peEF2) levels, whereas A-484954 (10–100 μM, 4 h) inhibited peEF2 in a concentration-dependent manner, confirming its expected mechanism as a true eEF2K inhibitor [1]. This functional dichotomy is critical: NH125's anticancer activity correlates with induction of eEF2 phosphorylation, not inhibition of eEF2K, rendering it unsuitable for eEF2K target validation studies [2].

eEF2K inhibition target validation phosphorylation assay

Enzymatic Potency and Mechanism: A-484954 IC₅₀ 280 nM vs. NH125 IC₅₀ 18 µM (64-fold Difference)

A-484954 inhibits eEF2K with an IC₅₀ of 280 nM in a standard enzymatic assay . In contrast, NH125 was found to be a weak inhibitor of eEF2K under identical assay conditions, with an IC₅₀ of 18 ± 0.25 µM and a Hill coefficient of 3.7, indicative of colloidal aggregation artifacts rather than specific kinase inhibition [1].

kinase inhibition IC₅₀ ATP-competitive

Kinase Selectivity: A-484954 Exhibits Minimal Activity Against a Broad Panel of Ser/Thr and Tyr Kinases

A-484954 demonstrates high specificity for eEF2K, exhibiting 'very little activity' against a broad panel of serine/threonine and protein tyrosine kinases . In contrast, NH125 inhibits multiple kinases including ERK2, TRPM7, protein kinase C (IC₅₀ 7.5 µM), protein kinase A (IC₅₀ 80 µM), and CaMKII (IC₅₀ 100 µM) [1].

kinase selectivity off-target profiling chemical probe

Anti-Proliferative Activity: A-484954 Does Not Inhibit Cancer Cell Growth, Unlike NH125's Artifactual Cytotoxicity

At concentrations that effectively inhibit eEF2K activity (10–100 μM), A-484954 has no significant effect on the proliferation of multiple cancer cell lines (PC3, H1299, HeLa, H460, C6) . In contrast, NH125 displays potent anti-proliferative activity that correlates with induction of eEF2 phosphorylation, not inhibition of eEF2K, demonstrating that its cytotoxicity is eEF2K-independent and artifactual [1].

cancer cell viability proliferation phenotypic screen

In Vivo Efficacy: A-484954 Attenuates Pulmonary Arterial Hypertension and Lowers Blood Pressure in Rodent Models

Chronic intraperitoneal administration of A-484954 (2.5 mg/kg/day for 14 days) significantly inhibited monocrotaline (MCT)-induced pulmonary arterial (PA) hypertrophy and fibrosis in rats, as well as MCT-induced NOX1 expression, ROS generation, and MMP-2 activation . In spontaneously hypertensive rats, A-484954 (122 µg/kg) inhibited norepinephrine-induced blood pressure elevation and induced vasorelaxation [1]. NH125 has not been validated in these cardiovascular models.

pulmonary hypertension cardiovascular in vivo pharmacology

Purity and Stability: A-484954 Offers ≥98% Purity and Defined Storage Conditions for Reproducible Results

Commercial A-484954 is supplied at ≥98% purity (HPLC) as an off-white powder [1]. Lyophilized powder is stable for 36 months at -20°C; reconstituted stock solutions in DMSO are stable for up to 3 months at -20°C . These specifications ensure batch-to-batch consistency in enzymatic and cellular assays.

chemical purity stability reproducibility

Optimal Use Cases for A-484954 Based on Validated Quantitative Differentiation


Target Validation Studies Requiring eEF2K-Specific Inhibition

A-484954 is the definitive tool for confirming eEF2K-dependent phenotypes. Unlike NH125, which induces off-target eEF2 phosphorylation and acts as a colloidal aggregator, A-484954 reliably reduces peEF2 levels in cells and exhibits minimal cross-reactivity with other kinases [1]. Use A-484954 at 10–100 µM in serum-free conditions to inhibit eEF2K without affecting cell viability .

Cardiovascular Disease Models: Pulmonary Hypertension and Blood Pressure Regulation

For in vivo studies of eEF2K in cardiovascular pathophysiology, A-484954 (2.5 mg/kg/day i.p.) effectively attenuates MCT-induced pulmonary arterial remodeling and reduces blood pressure in hypertensive rats [1]. NH125 lacks validated efficacy in these models and should not be substituted .

Cancer Cell Signaling Studies Disentangling eEF2K from Direct Cytotoxicity

In cancer biology research, A-484954 enables dissection of eEF2K-mediated signaling pathways without confounding anti-proliferative effects. At concentrations up to 100 µM, A-484954 does not inhibit growth of multiple cancer cell lines (PC3, H1299, HeLa), whereas NH125's potent cytotoxicity is eEF2K-independent and obscures true target biology [1]. Pair A-484954 with eEF2K siRNA for orthogonal validation .

Biochemical and Structural Studies of eEF2K

A-484954 is the gold-standard ATP-competitive inhibitor for structural biology studies of eEF2K, including co-crystallization with the eEF2K catalytic domain [1]. Its high purity (≥98%) and defined stability (36 months at -20°C) ensure reproducible biochemical and biophysical assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-484954

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.